2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound is part of the pyridine-oxazoline family, which has gained significant attention due to its ability to form stable complexes with various metals, thereby facilitating numerous catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-phenyl-4,5-dihydrooxazole in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors, and using more efficient catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the oxazoline ring .
Scientific Research Applications
2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include coordination to metal centers, which then participate in catalytic cycles to produce the desired products .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but lacks the dibutyl groups, which can affect its steric and electronic properties.
2,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Enantiomer of the compound, used in similar applications but with different chiral properties.
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: Contains a phenethyl group instead of a phenyl group, altering its reactivity and selectivity.
Uniqueness
The uniqueness of 2,6-Bis((S)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine lies in its specific chiral environment and the presence of dibutyl groups, which enhance its steric hindrance and electronic properties. These features make it particularly effective in asymmetric catalysis, providing higher selectivity and efficiency compared to similar compounds .
Properties
Molecular Formula |
C39H51N3O2 |
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Molecular Weight |
593.8 g/mol |
IUPAC Name |
(4S)-5,5-dibutyl-2-[6-[(4S)-5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3/t34-,35-/m0/s1 |
InChI Key |
MPMGKVKBEUYUBR-PXLJZGITSA-N |
Isomeric SMILES |
CCCCC1([C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Canonical SMILES |
CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Origin of Product |
United States |
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